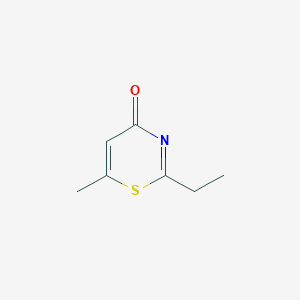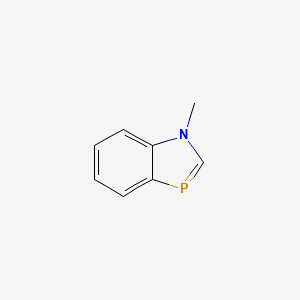
1-Methyl-1H-1,3-benzazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzazaphosphole can be synthesized through several methods. One common approach involves the cyclocondensation of N-methyl-2-phosphinoanilines with dimethylformamide dimethylacetal (DMFA) . Another method includes the phosphonylation of 2-bromo-formylanilides with triethyl phosphite in the presence of a palladium catalyst, followed by reduction with lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-1H-1,3-benzazaphosphole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions .
Comparaison Avec Des Composés Similaires
1H-1,3-Benzazaphosphole: Similar in structure but lacks the methyl group at the nitrogen atom.
1,2-Dimethyl-1,3-benzazaphosphole: Contains an additional methyl group, which can influence its reactivity and stability.
Uniqueness: 1-Methyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over these properties .
Propriétés
Numéro CAS |
84759-25-1 |
|---|---|
Formule moléculaire |
C8H8NP |
Poids moléculaire |
149.13 g/mol |
Nom IUPAC |
1-methyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |
Clé InChI |
OPWAGKVVDAXDHR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=PC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




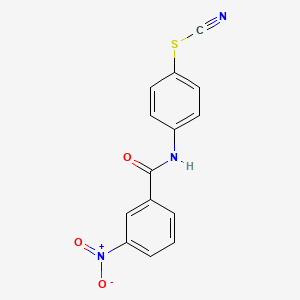
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)


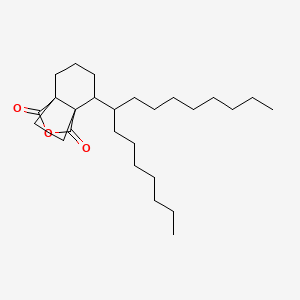
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
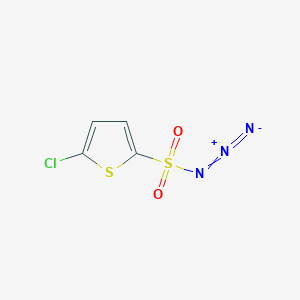
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
